N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)picolinamide
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Overview
Description
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)picolinamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group, a thiazole ring, and a picolinamide moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
For instance, some thiazole derivatives have been found to inhibit receptor tyrosine kinase (TK) signaling pathways, which are often overactive in cancer . The specific mode of action for this compound would need further investigation.
Biochemical Pathways
For example, some thiazole derivatives have been reported to exhibit antioxidant activity, suggesting they may interact with pathways involved in oxidative stress .
Result of Action
Given the broad range of biological activities exhibited by thiazole derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)picolinamide are largely influenced by the presence of the thiazole ring in its structure . Thiazoles are known to interact with various enzymes, proteins, and other biomolecules, affecting biological outcomes to a great extent . Specific interactions of this compound with enzymes and proteins have not been reported yet.
Cellular Effects
While specific cellular effects of this compound are not documented, thiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . These activities suggest that this compound may influence cell function in a variety of ways.
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving this compound are not yet documented. Thiazole derivatives are known to be involved in various metabolic pathways, interacting with different enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)picolinamide typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl and picolinamide groups. One common method involves the cyclization of appropriate precursors in the presence of sulfur and nitrogen sources under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent coupling reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)picolinamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating bacterial infections, fungal infections, and certain types of cancer.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Indole derivatives: Indole-based compounds also possess diverse biological activities and are used in medicinal chemistry for drug development.
Uniqueness
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)picolinamide is unique due to the presence of the fluorophenyl group, which enhances its lipophilicity and bioavailability. The combination of the thiazole ring and picolinamide moiety contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3OS/c22-16-9-3-1-7-14(16)21-25-19(13-27-21)15-8-2-4-10-17(15)24-20(26)18-11-5-6-12-23-18/h1-13H,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXVDSCJPAKQMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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